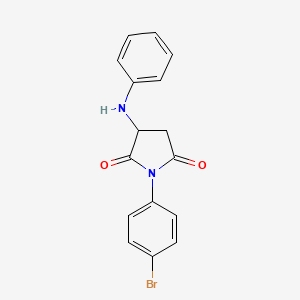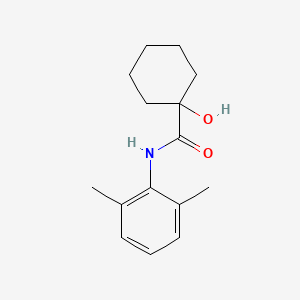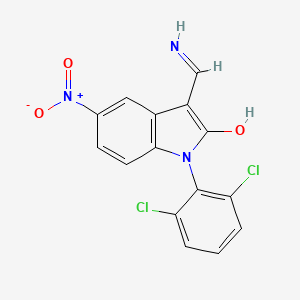
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione, also known as ABPP, is a chemical compound that has been the focus of numerous scientific studies. This compound has a unique structure and has been synthesized using various methods. It has been studied for its potential applications in scientific research, specifically in the area of proteomics. In
Mecanismo De Acción
The mechanism of action of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione involves its irreversible binding to the active site of a target protein. This binding occurs via a nucleophilic attack on the pyrrolidine carbonyl group, resulting in the formation of a covalent bond between this compound and the protein. This covalent bond is stable and allows for the identification and characterization of the target protein.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been used to identify and characterize proteins involved in a variety of biological processes, including inflammation, cancer, and neurodegenerative diseases. This compound has also been used to study the effects of drugs and other small molecules on protein activity and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione is its ability to identify and characterize proteins in complex biological systems. It is a valuable tool for studying enzyme activity, protein-protein interactions, and post-translational modifications. However, there are also some limitations to using this compound in lab experiments. One limitation is that it can only be used to study proteins with active sites that are accessible to this compound. Additionally, this compound labeling may interfere with protein function, which can be a limitation in some experiments.
Direcciones Futuras
There are many potential future directions for research involving 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione. One area of focus could be the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of focus could be the development of new applications for this compound, such as in the study of protein-protein interactions or the identification of new drug targets. Additionally, the use of this compound in clinical studies could be explored, particularly in the areas of cancer and neurodegenerative diseases. Overall, this compound is a valuable tool for scientific research and has the potential to lead to many new discoveries in the future.
Métodos De Síntesis
The synthesis of 3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione has been achieved using various methods, including the reaction between 4-bromophenylhydrazine and ethyl acetoacetate, followed by cyclization with phthalic anhydride. Another method involves the reaction between 4-bromophenylhydrazine and 2,5-dioxopyrrolidin-1-yl acetate, followed by cyclization with phthalic anhydride. These methods have been reported to yield this compound with high purity and yield.
Aplicaciones Científicas De Investigación
3-anilino-1-(4-bromophenyl)-2,5-pyrrolidinedione has been used extensively in scientific research, particularly in the area of proteomics. It is a valuable tool for identifying and characterizing proteins in complex biological systems. This compound works by irreversibly binding to the active site of a target protein, allowing for the identification and quantification of that protein. This method has been used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and post-translational modifications.
Propiedades
IUPAC Name |
3-anilino-1-(4-bromophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-11-6-8-13(9-7-11)19-15(20)10-14(16(19)21)18-12-4-2-1-3-5-12/h1-9,14,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWRDUDAXRYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)


![4-[(mesitylsulfonyl)amino]butanoic acid](/img/structure/B5190900.png)
![diethyl 5-[({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5190909.png)
![5-[5-(2,6-dimethyl-4-pyrimidinyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5190917.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B5190930.png)

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5190943.png)
![2-chloro-5-[5-({1-[4-(ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5190950.png)

![4-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5190963.png)